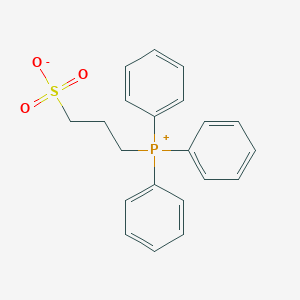

3-(Triphenylphosphonio)propane-1-sulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-triphenylphosphaniumylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3PS/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVFGCXPLGAAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584188 | |

| Record name | 3-(Triphenylphosphaniumyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116154-22-4 | |

| Record name | 3-(Triphenylphosphaniumyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Triphenylphosphonio)propane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of Phosphonium Sulfonate Inner Salts

Introduction: The Unique Chemistry of Phosphonium Sulfonate Zwitterions

Phosphonium sulfonate inner salts, a unique class of zwitterionic compounds, are characterized by the presence of a positively charged phosphonium cation and a negatively charged sulfonate anion within the same molecule. This intramolecular charge neutralization imparts distinct physicochemical properties, leading to their increasing application in diverse fields such as organic synthesis as phase-separable Wittig reagents, in materials science as components of ionic liquids and polymers, and in drug delivery systems.[1][2][3][4][5][6] The performance and reliability of these materials are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of phosphonium sulfonate inner salts, methodologies for its assessment, and insights into their degradation pathways.

I. Synthesis of Phosphonium Sulfonate Inner Salts: Establishing the Foundation

The thermodynamic stability of a phosphonium sulfonate inner salt is inherently influenced by its molecular architecture, which is established during its synthesis. Several synthetic strategies have been developed to access these zwitterionic structures.

One common approach involves the quaternization of a phosphine with a suitable sulfonated alkylating agent. For instance, the reaction of triphenylphosphine with a sultone (cyclic sulfonate ester) provides a direct route to these inner salts. Another versatile method is the reaction of a phosphine with an unsaturated sulfonic acid or its salt.[7] Multicomponent reactions involving phosphines, benzynes, and sulfur dioxide (or a surrogate) have also emerged as a novel strategy for their preparation.[8] The choice of synthetic route is critical as it dictates the nature of the substituents on the phosphorus atom and the linker connecting the cationic and anionic moieties, both of which are key determinants of stability.

Diagram: General Synthetic Approaches

Caption: Major degradation routes for phosphonium sulfonate inner salts.

V. Conclusion and Future Outlook

The thermodynamic stability of phosphonium sulfonate inner salts is a multifaceted property governed by a delicate interplay of steric and electronic factors within the molecule, as well as intermolecular interactions and environmental conditions. A thorough evaluation of their stability through techniques like TGA and kinetic studies under relevant chemical stresses is paramount for their effective application. As the scope of their use continues to expand, future research will likely focus on the rational design of novel phosphonium sulfonate zwitterions with enhanced stability profiles tailored for specific, demanding applications. This will involve a deeper understanding of the structure-stability relationships and the development of synthetic methodologies that allow for precise control over their molecular architecture.

References

-

Zwitterionic Phosphonium Sulfonates as Easily Phase-Separable Ion-Tagged Wittig Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. ACS Publications. [Link]

-

Multicomponent Reaction of Phosphines, Benzynes, and CO2: Facile Synthesis of Stable Zwitterionic Phosphonium Inner Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Kinetics, medium, and deuterium isotope effects in the alkaline decomposition of quaternary phosphonium salts. IV. Tetraphenylphosphonium chloride in tetrahydrofuran-water mixtures. Canadian Science Publishing. [Link]

-

Rapid Analysis of Tetrakis(dialkylamino)phosphonium Stability in Alkaline Media. ResearchGate. [Link]

-

Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]

-

Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. ChemRxiv. [Link]

- Zwitterionic phosphonium salts.

-

Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance. ACS Omega - ACS Publications. [Link]

-

ZWITTERIONIC SPECIES FROM TRIISOPROPYLPHOSPHINE AND 2-CYANOACRYLATES: SYNTHESIS, STRUCTURE AND PROPERTIES. Taylor & Francis Online. [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI. [Link]

-

Journal of Molecular Liquids. Elsevier. [Link]

-

The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids. RSC Publishing. [Link]

-

Polybetaines in Biomedical Applications. PMC. [Link]

-

The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. Royal Society of Chemistry. [Link]

-

First Ever Observation of the Intermediate of Phosphonium Salt & Ylide Hydrolysis: P-Hydroxytetraorganophosphorane. ResearchGate. [Link]

-

Polybetaines in Biomedical Applications. ResearchGate. [Link]

-

Polysulfobetaine. Wikipedia. [Link]

-

Phosphonium salt synthesis by alkylation or C-P coupling. Organic Chemistry Portal. [Link]

-

The thermal decomposition of phosphonium alkoxides. Journal of the Chemical Society C: Organic. [Link]

-

Phosphonium salts and P-ylides. IRIS. [Link]

- Process for the preparation of phosphonium salts.

-

Investigation of thermal decomposition of phosphonic acids. ResearchGate. [Link]

-

Aerosolization of poly(sulfobetaine) microparticles that encapsulate therapeutic antibodies. ScienceDirect. [Link]

-

Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. ResearchGate. [Link]

-

Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids. ResearchGate. [Link]

-

Synthesis and Application of Phosphonium Salts as Lewis Acid Catalysts. Qucosa - Technische Universität Dresden. [Link]

-

Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. [Link]

-

Characterization of Phosphonium Ionic Liquids Through A Linear Solvation Energy Relationship and their Use as GLC Stationary Phases. ResearchGate. [Link]

-

A sulfobetaine zwitterionic polymer–drug conjugate for multivalent paclitaxel and gemcitabine co-delivery. Biomaterials Science (RSC Publishing). [Link]

- Phosphonium salts and methods of their preparation.

-

Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. MDPI. [Link]

-

Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

-

Phosphonium salts and P-ylides. Organophosphorus Chemistry: Volume 45 - Books. [Link]

-

Heat Capacity and Thermodynamic Properties of Sulfonate-Containing Zwitterions†. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polybetaines in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polysulfobetaine - Wikipedia [en.wikipedia.org]

- 5. Aerosolization of poly(sulfobetaine) microparticles that encapsulate therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sulfobetaine zwitterionic polymer–drug conjugate for multivalent paclitaxel and gemcitabine co-delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to the Safe Handling of 3-(Triphenylphosphonio)propane-1-sulfonate

An In-depth Technical Guide for Laboratory Professionals

Authored by Gemini Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 3-(Triphenylphosphonio)propane-1-sulfonate (CAS No. 116154-22-4). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols, ensuring a safe and effective laboratory environment.

Executive Summary: Core Hazards and Critical Precautions

This compound is a zwitterionic, sulfonic acid-functionalized ionic liquid. While not classified as acutely toxic, it presents definite hazards that necessitate careful handling. The primary concerns for laboratory personnel are:

-

Skin and Eye Irritation: The compound is classified as a skin and eye irritant.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory when working with this substance.

Physicochemical Properties and Their Implications for Handling

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Implication for Handling |

| Molecular Formula | C21H21O3PS | - |

| Molecular Weight | 384.43 g/mol | As a solid, dust generation is a concern. |

| Physical State | Solid | Standard solid handling procedures are required. |

| Flash Point | Not applicable | The substance is not flammable. |

| Purity | ≥99.0% (HPLC) | High purity indicates well-defined properties.[1][2] |

Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards is crucial for implementing effective safety protocols.

GHS Hazard Classification

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Toxicological Profile

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust, a chemical fume hood is recommended.

-

Eye Wash Stations and Safety Showers: These should be readily accessible in any laboratory where the compound is handled.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.

-

-

Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is critical for maintaining a safe laboratory environment.

Handling Workflow

Caption: Workflow for the safe handling of this compound.

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the area.

-

Contact emergency services.

-

Prevent entry into sewers, basements, or confined areas.

-

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when handled correctly. By understanding its properties, adhering to the prescribed safety protocols, and being prepared for emergencies, researchers can safely incorporate this compound into their work. The key to safety lies in a combination of engineering controls, appropriate personal protective equipment, and a diligent and informed approach to laboratory practice.

References

-

Watson International. (n.d.). Safety Data Sheet: 3-(Di-tert-butylphosphonium)propane sulfonate. Retrieved from [Link]

-

Ottokemi. (n.d.). This compound 99.0%. Retrieved from [Link]

Sources

Methodological & Application

Electrochemical Behavior of 3-(Triphenylphosphonio)propane-1-sulfonate on Cathode Surfaces

Application Note & Protocol Guide

Introduction: The Role of Zwitterionic Additives in Advanced Battery Systems

The development of high-performance lithium-ion batteries (LIBs) and next-generation energy storage systems is critically dependent on the stability of the electrode-electrolyte interface. The cathode, in particular, often operates at high potentials, which can lead to electrolyte decomposition, transition metal dissolution, and the formation of an unstable cathode-electrolyte interphase (CEI).[1][2] These degradation mechanisms result in capacity fade, increased internal resistance, and shortened cycle life.

Electrolyte additives present a cost-effective and highly impactful strategy to mitigate these issues.[3] Among various candidates, zwitterionic molecules—compounds containing both a cationic and an anionic group within the same molecule—have emerged as a promising class of additives.[4][5] Their unique bipolar nature allows them to interact with both the electrode surface and electrolyte components, promoting the formation of a stable and ionically conductive CEI.[4][5]

This application note focuses on 3-(Triphenylphosphonio)propane-1-sulfonate (TPPS) , a zwitterionic compound featuring a bulky triphenylphosphonium cation and a sulfonate anion.[6][7][8] Phosphonium-based ionic liquids are noted for their high thermal and electrochemical stability, making them attractive for demanding applications.[9][10][11][12] The sulfonate group is known to participate in CEI formation, contributing to a robust protective layer on the cathode surface.[1][13] By understanding and characterizing the electrochemical behavior of TPPS, researchers can unlock its potential to enhance the performance and longevity of high-voltage cathode materials.

Proposed Mechanism of Action

The efficacy of TPPS as a cathode additive is rooted in its molecular structure. We propose a multi-faceted mechanism where TPPS preferentially adsorbs onto the cathode surface at high potentials and electrochemically polymerizes or decomposes to form a protective interface.

-

Preferential Adsorption: The positively charged triphenylphosphonium ([–P(C₆H₅)₃]⁺) group is drawn to the charged cathode surface during charging. Simultaneously, the negatively charged sulfonate ([–SO₃]⁻) group can coordinate with lithium ions (Li⁺) in the electrolyte, potentially modifying the Li⁺ solvation shell and facilitating desolvation at the interface.[1]

-

Electrochemical Decomposition & CEI Formation: Upon reaching its oxidation potential, TPPS undergoes electrochemical decomposition. The sulfonate and phosphonium moieties contribute to the formation of a thin, stable, and ionically conductive CEI layer. This layer is hypothesized to be rich in sulfur and phosphorus species, which can suppress further electrolyte decomposition and prevent the dissolution of transition metals from the cathode active material.[1][3][4]

This protective action stabilizes the cathode structure, reduces impedance growth, and ultimately improves cycling stability and rate capability.

Figure 1: Proposed mechanism of TPPS action at the cathode interface.

Experimental Protocols

To validate the proposed mechanism and quantify the impact of TPPS, a series of electrochemical and surface analysis experiments are required. The following protocols provide a standardized workflow for this investigation.

Materials and Electrode Preparation

| Component | Specification | Supplier Example | CAS Number |

| Additive | This compound (TPPS), ≥99.0% | Sigma-Aldrich, Otto Chemie | 116154-22-4[7][8] |

| Baseline Electrolyte | 1 M LiPF₆ in Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 v/v) | Standard battery grade | N/A |

| Cathode Active Material | LiCoO₂ (LCO) or LiNiₓMnᵧCo₂O₂ (NMC) | Standard battery grade | N/A |

| Conductive Additive | Super P Carbon | Standard battery grade | N/A |

| Binder | Polyvinylidene fluoride (PVDF) | Standard battery grade | N/A |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | N/A |

| Current Collector | Aluminum Foil | Battery grade | N/A |

Protocol: Cathode Slurry and Electrode Preparation

-

Dry Materials: Dry the cathode active material, and conductive carbon at 120°C under vacuum for at least 12 hours before use.

-

Binder Solution: Prepare an 8 wt% PVDF solution in NMP.

-

Mixing: In a planetary mixer, combine the cathode active material, Super P carbon, and PVDF binder in a weight ratio of 94:3:3 . Add NMP incrementally to achieve a homogenous slurry with appropriate viscosity for casting.

-

Casting: Cast the slurry onto aluminum foil using a doctor blade with a gap set to achieve a target loading of ~10-15 mg/cm².

-

Drying: Dry the cast electrodes in a vacuum oven at 80°C for 12 hours to completely remove NMP.

-

Calendering & Punching: Calender the electrode sheets to a target porosity of ~30%. Punch circular electrodes (e.g., 14 mm diameter) for coin cell assembly.

Electrochemical Characterization

Assembly of 2032-type coin cells should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Lithium metal is used as the counter/reference electrode.

Cyclic voltammetry is essential for determining the electrochemical stability window of the electrolyte and identifying the oxidation potential of the TPPS additive.[14][15][16][17]

Protocol: CV Analysis

-

Cell Assembly: Assemble a three-electrode cell or a coin cell with Li metal as the counter and reference electrode and the prepared cathode as the working electrode.

-

Electrolytes: Prepare two electrolyte formulations:

-

Baseline: 1 M LiPF₆ in EC/EMC (3:7 v/v).

-

TPPS-Electrolyte: Baseline + 0.5 wt% TPPS.

-

-

CV Parameters:

-

Potential Range: 3.0 V to 4.5 V (or higher, depending on cathode) vs. Li/Li⁺.

-

Scan Rate: 0.1 mV/s.[15]

-

Cycles: 3-5 initial cycles.

-

-

Analysis: Compare the voltammograms. An oxidative peak in the first anodic scan of the TPPS-containing electrolyte, which is absent in the baseline, indicates the decomposition of the additive to form the CEI.[15][17] Subsequent cycles should show a reduction in this peak's intensity, suggesting the formation of a passivating layer.

EIS is a non-destructive technique used to probe the impedance characteristics of the cell, providing insights into charge transfer resistance (Rct) and the properties of the surface films.[18][19][20][21]

Protocol: EIS Analysis

-

Cell Formation: Cycle the assembled cells (Baseline and TPPS-Electrolyte) at a low rate (e.g., C/10) for 3-5 cycles within the operational voltage window to form a stable CEI.

-

State of Charge (SOC): Bring the cells to a consistent 50% SOC and let them rest for at least 4 hours to stabilize.

-

EIS Parameters:

-

Frequency Range: 100 kHz to 10 mHz.[18]

-

AC Amplitude: 10 mV.

-

Measurement Point: Open Circuit Voltage (OCV) at 50% SOC.

-

-

Analysis: Fit the resulting Nyquist plots to an appropriate equivalent circuit model (e.g., a Randles circuit). A lower charge-transfer resistance (Rct), represented by the diameter of the semicircle in the mid-frequency region, for the TPPS-containing cell indicates a more favorable, ionically conductive CEI.[22]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Strategies for improving cathode electrolyte interphase in high-performance dual-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Zwitterionic Electrolyte Additive for Lithium-Ion Batteries: Ammonium Alkyl Sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. This compound | CAS 116154-22-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. This compound 99.0% | 116154-22-4 | www.ottokemi.com [ottokemi.com]

- 9. mdpi.com [mdpi.com]

- 10. Phosphonium-Based Ionic Liquid Significantly Enhances SERS of Cytochrome c on TiO2 Nanotube Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

- 14. ossila.com [ossila.com]

- 15. iestbattery.com [iestbattery.com]

- 16. biologic.net [biologic.net]

- 17. jecst.org [jecst.org]

- 18. aimspress.com [aimspress.com]

- 19. scienceopen.com [scienceopen.com]

- 20. jecst.org [jecst.org]

- 21. iestbattery.com [iestbattery.com]

- 22. batterypowertips.com [batterypowertips.com]

Application Note: High-Purity Synthesis of 3-(Triphenylphosphonio)propane-1-sulfonate

[1]

Executive Summary & Chemical Identity

This compound (TPPS) is a zwitterionic inner salt formed by the quaternization of triphenylphosphine (PPh₃) with 1,3-propane sultone.[1] Unlike standard cationic phosphonium salts, TPPS contains both a cationic center (phosphorus) and an anionic center (sulfonate) within the same molecule, making it electrically neutral overall but highly polar.[1]

-

Molecular Formula: C₂₁H₂₁O₃PS[1]

-

Key Applications:

Safety Directive: The "Zero-Exposure" Protocol

CRITICAL WARNING: This synthesis uses 1,3-Propane Sultone , a potent alkylating agent and OSHA-regulated carcinogen.[1] It is odorless and colorless, making leak detection difficult.[1]

Self-Validating Safety Setup

Before starting, the researcher must establish a "Neutralization Station" to validate safety:

-

The Quench Solution: Prepare a 1L beaker of 10% NaOH/Ethanol (1:1 v/v). This solution rapidly hydrolyzes the sultone ring, rendering it harmless.[1]

-

Double-Glove Protocol: Use Silver Shield® or heavy Nitrile gloves.[1] Standard latex is permeable to sultones.[1]

-

Spill Validation: Any glassware touching 1,3-propane sultone must be submerged in the Quench Solution for 24 hours before washing.[1]

Reaction Mechanism & Logic

The reaction proceeds via an

Mechanistic Pathway (DOT Visualization)[1]

Caption:

Experimental Protocol

Materials Required

| Reagent | Equivalents | Purity | Role |

| Triphenylphosphine (PPh₃) | 1.0 eq | >99% | Nucleophile |

| 1,3-Propane Sultone | 1.1 eq | >99% | Electrophile (Carcinogen) |

| Acetone (Anhydrous) | Solvent | ACS Grade | Reaction Medium |

| Toluene | Alternative | ACS Grade | High-Temp Medium (Optional) |

| Diethyl Ether | Wash | ACS Grade | Impurity Removal |

Step-by-Step Synthesis (Acetone Reflux Method)[1]

Rationale for Acetone: PPh₃ and 1,3-propane sultone are highly soluble in acetone, but the zwitterionic TPPS product is insoluble.[1] This solubility difference guarantees high purity by simple filtration (Le Chatelier’s principle).[1]

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Fit the flask with a reflux condenser and a nitrogen inlet.[1]

-

-

Dissolution:

-

Charge the flask with Triphenylphosphine (10.0 g, 38.1 mmol) .[1]

-

Add 60 mL Anhydrous Acetone . Stir until fully dissolved.

-

-

Addition (Under Fume Hood):

-

Carefully add 1,3-Propane Sultone (5.12 g, 41.9 mmol, 1.1 eq) via syringe.

-

Note: A slight excess of sultone ensures complete consumption of the phosphine, which is harder to remove than the hydrolyzable sultone.[1]

-

-

Reaction:

-

Isolation (The "Self-Validating" Step):

-

Purification:

Yield & Appearance[1]

Characterization & Quality Control

To ensure the product is suitable for drug delivery or sensitive catalytic applications, the following spectral signatures must be confirmed.

NMR Spectroscopy Data

| Nucleus | Shift ( | Multiplicity | Assignment |

| ³¹P NMR | 24.5 – 26.0 | Singlet | Phosphonium center (P⁺) |

| ¹H NMR | 7.70 – 7.90 | Multiplet | Aromatic Protons (15H, P-Ph₃) |

| ¹H NMR | 3.50 – 3.65 | Multiplet | |

| ¹H NMR | 2.85 – 2.95 | Triplet | |

| ¹H NMR | 2.05 – 2.20 | Multiplet |

Note: NMR should be run in D₂O or DMSO-d₆ due to the zwitterion's insolubility in CDCl₃.[1]

Troubleshooting Table

| Issue | Cause | Solution |

| Low Yield | Old/Wet 1,3-Propane Sultone | Sultone hydrolyzes to sulfonic acid over time.[1] Use fresh reagents or distill sultone (Caution!).[1] |

| Sticky Product | Residual Solvent | The zwitterion is hygroscopic.[1] Dry strictly under vacuum with mild heat.[1] |

| Yellow Color | Oxidation of PPh₃ | Presence of Triphenylphosphine Oxide.[1] Recrystallize from hot Ethanol/Water (9:1).[1] |

Process Workflow Diagram

Caption: Operational workflow emphasizing the segregation of toxic filtrate and product validation.

References

-

Zhang, W., et al. (2009).[1] "Phosphotungstic acid salt of triphenyl (3-sulfopropyl) phosphonium: An efficient and reusable solid catalyst for esterification."[1] Catalysis Communications, 11(3), 151-154.[1] [1]

-

Sun, K., et al. (2012).[1] "Highly efficient, inverted polymer solar cells with indium tin oxide modified with solution-processed zwitterions as the transparent cathode."[1] ACS Applied Materials & Interfaces, 4(4), 2009-2017.[1]

-

Sigma-Aldrich. "Safety Data Sheet: 1,3-Propane Sultone."[1] [1]

-

Santa Cruz Biotechnology. "this compound Product Data." [1]

Sources

- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS 116154-22-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-(トリフェニルホスホニオ)プロパン-1-スルホナート ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 99.0% | 116154-22-4 | www.ottokemi.com [ottokemi.com]

- 5. This compound 99.0%, COA, Certificate of Analysis, 116154-22-4, TI-0150 [ottokemi.com]

Troubleshooting & Optimization

removing unreacted triphenylphosphine from 3-(Triphenylphosphonio)propane-1-sulfonate

Welcome to the technical support center for the synthesis and purification of 3-(Triphenylphosphonio)propane-1-sulfonate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this zwitterionic compound from reaction mixtures. We will address specific issues in a practical question-and-answer format, grounded in fundamental chemical principles and field-proven methodologies.

Core Principle: Exploiting Polarity Differences

The successful purification of this compound hinges on the stark contrast in physicochemical properties between the product and the primary contaminant, unreacted triphenylphosphine (PPh₃).

-

This compound: A zwitterionic salt, possessing both a positive (phosphonium) and a negative (sulfonate) charge.[1][2] This structure makes it highly polar, akin to an ionic liquid, rendering it soluble in polar solvents and virtually insoluble in non-polar organic solvents.

-

Triphenylphosphine (PPh₃): A non-polar organophosphorus compound. It is readily soluble in non-polar organic solvents like ethers, benzene, and alkanes, but insoluble in water.[3][4][5]

-

Triphenylphosphine Oxide (TPPO): A common and crucial-to-consider byproduct, formed from the oxidation of PPh₃.[3] TPPO is more polar than PPh₃ but significantly less polar than the zwitterionic product. It exhibits poor solubility in non-polar solvents like hexanes and cyclohexane, but is soluble in more polar organic solvents such as ethanol and ethyl acetate.[6][7]

Our purification strategies are designed to leverage these solubility differences to achieve high product purity.

Troubleshooting & FAQs

Q1: What is the most direct method to remove the bulk of unreacted triphenylphosphine from my crude solid product?

The most straightforward and efficient initial purification step is a solvent wash, also known as trituration. This method uses a solvent that will dissolve the triphenylphosphine impurity while leaving your highly polar zwitterionic product as an insoluble solid.

Protocol 1: Non-Polar Solvent Wash

This protocol is designed to remove triphenylphosphine (PPh₃).

-

Preparation: Transfer your crude, solid reaction mixture to a flask.

-

Solvent Addition: Add a sufficient volume of a non-polar solvent such as diethyl ether or hexanes. Triphenylphosphine is freely soluble in diethyl ether and other non-polar solvents.[3][5][8]

-

Suspension: Stir the mixture vigorously at room temperature for 15-30 minutes. Using a spatula to break up any clumps of solid will ensure thorough washing. Sonication can also be effective.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid on the filter with several small portions of the same cold, non-polar solvent to remove any residual dissolved impurities.

-

Drying: Dry the purified solid product under high vacuum to remove all traces of the washing solvent.

Causality: The significant difference in polarity between the non-polar PPh₃ and the zwitterionic product allows for selective dissolution of the impurity. PPh₃ is readily solvated by non-polar solvents, while the strong ionic interactions within the crystal lattice of your product prevent it from dissolving.

Q2: After a solvent wash, I suspect my product is still contaminated with triphenylphosphine oxide (TPPO). How can I remove this more polar byproduct?

If triphenylphosphine oxide (TPPO) is present, a simple non-polar wash may be insufficient, as TPPO has low solubility in solvents like hexanes.[6][7] Recrystallization is the most robust method to achieve high purity by separating the zwitterionic product from both PPh₃ and TPPO.

Protocol 2: Recrystallization from a Polar Solvent

This protocol is effective for removing both PPh₃ and the more polar TPPO.

-

Solvent Selection: Choose a polar solvent in which your product is highly soluble when hot but poorly soluble when cold. Hot ethanol, isopropanol, or a methanol/water mixture are excellent starting points.[9]

-

Dissolution: In a flask, add the minimum amount of the hot solvent to your crude product until it is completely dissolved.

-

Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this period.

-

Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away the impurity-containing mother liquor.

-

Drying: Dry the crystals under high vacuum.

Causality: During slow cooling, the solution becomes supersaturated with the least soluble compound, which is your highly polar zwitterionic product. It preferentially crystallizes out, leaving the more soluble impurities (PPh₃ and TPPO) behind in the solvent (mother liquor).[9]

Purification Workflow Diagram

Caption: Workflow for removing PPh₃ and TPPO.

Q3: How can I reliably assess the purity of my final this compound?

A combination of analytical techniques is recommended to confirm the absence of triphenylphosphine and triphenylphosphine oxide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most direct method. Each phosphorus-containing compound will have a distinct chemical shift. You should see a single peak for your product and the absence of signals corresponding to PPh₃ (approx. -5 ppm) and TPPO (approx. +25 to +30 ppm).

-

¹H NMR: The presence of characteristic aromatic multiplets for PPh₃ or TPPO that do not integrate correctly with your product's signals indicates contamination.

-

-

Thin-Layer Chromatography (TLC):

-

On a standard silica gel plate, your polar zwitterionic product will likely remain at the baseline (Rf ≈ 0). In contrast, PPh₃ and TPPO are less polar and will move up the plate. A single spot at the baseline indicates the absence of these less polar impurities.

-

-

Melting Point Analysis:

-

A pure crystalline solid will have a sharp, defined melting point. Contaminants will typically cause the melting point to become depressed and broaden over a range of several degrees.[9]

-

Q4: Are there any chemical methods to remove triphenylphosphine or its oxide if other methods fail?

While physical separation methods like washing and recrystallization are preferred, chemical methods exist, primarily for removing TPPO. These are generally more complex and should be considered secondary options.

-

Oxidation of PPh₃: If unreacted triphenylphosphine is the primary issue, it can be intentionally oxidized to TPPO, which can then be removed. One method involves washing the crude reaction mixture with a peroxide solution, though care must be taken to ensure the product is stable to these conditions.[10][11]

-

Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in ethanol or calcium bromide (CaBr₂) in ethereal solvents can precipitate the TPPO, which can then be removed by filtration.[10][12][13] This is highly effective but adds another reagent and step to the process. This is typically used when the desired product is soluble in the reaction solvent.

Data Summary: Solubility Properties

| Compound | Structure | Polarity | Solubility in Non-Polar Solvents (e.g., Hexane, Ether) | Solubility in Polar Solvents (e.g., Ethanol, Water) |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Non-Polar | High[3][8] | Insoluble[3][4] |

| Triphenylphosphine Oxide (TPPO) | O=P(C₆H₅)₃ | Moderately Polar | Very Low[6][7] | Soluble[6] |

| This compound | (C₆H₅)₃P⁺(CH₂)₃SO₃⁻ | Zwitterionic (Very High) | Insoluble | Soluble (especially when heated) |

Chemical Structures dot

Sources

- 1. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. 3-(三苯基磷)丙烷-1-磺酸盐 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. Triphenylphosphine | 603-35-0 [chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scientificupdate.com [scientificupdate.com]

Technical Support Center: Optimizing Synthesis of 3-(Triphenylphosphonio)propane-1-sulfonate

Executive Summary

3-(Triphenylphosphonio)propane-1-sulfonate (TPPS) is a critical zwitterionic intermediate used in electrochemistry, catalysis, and as an interfacial modifier in inverted polymer solar cells (PSCs). While the synthesis appears straightforward—a nucleophilic attack of triphenylphosphine (

This guide replaces generic procedures with a field-validated "Golden Standard" protocol designed to maximize yield (>90%) and purity while mitigating the safety risks associated with 1,3-propane sultone.

Part 1: The "Golden Standard" Protocol

Objective: Synthesize high-purity TPPS with >90% isolated yield without column chromatography.

The Chemistry

The reaction relies on the nucleophilic opening of the strained sultone ring by triphenylphosphine.

-

Mechanism:

Nucleophilic Substitution. -

Driving Force: Formation of the stable phosphonium zwitterion.

-

Solvent Strategy: We utilize Toluene rather than Acetonitrile. In Toluene, the reagents are soluble at reflux, but the zwitterionic product is insoluble. This causes the product to precipitate as it forms, driving the equilibrium forward (Le Chatelier’s principle) and preventing side reactions.

Step-by-Step Methodology

| Parameter | Specification | Rationale |

| Stoichiometry | 1.05 eq | Slight excess of |

| Solvent | Anhydrous Toluene (5 mL per mmol) | Non-polar solvent forces product precipitation. High boiling point (110°C) overcomes activation energy. |

| Temperature | Reflux (110–115°C) | Essential for ring-opening kinetics. |

| Time | 12–24 Hours | Ensures >98% conversion. |

Experimental Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Charging: Add Triphenylphosphine (1.05 equiv) and 1,3-Propane Sultone (1.00 equiv) to the flask.

-

Safety Note: 1,3-Propane sultone is a potent alkylating agent and carcinogen. Handle in a fume hood with double gloves.

-

-

Solvation: Add Anhydrous Toluene . The solids will dissolve upon heating.

-

Reaction: Heat the mixture to reflux.

-

Observation: Within 1-2 hours, a white precipitate should begin to form on the flask walls.

-

-

Completion: After 12–24 hours, cool the mixture to room temperature. The flask should contain a heavy white suspension.

-

Purification (The Critical Step):

-

Filtration: Filter the white solid using a sintered glass funnel (vacuum filtration).

-

Washing: Wash the filter cake copiously with hot Toluene (

) followed by Diethyl Ether ( -

Why? Hot toluene dissolves unreacted

but not the zwitterionic product. Ether removes residual high-boiling toluene and dries the solid.

-

-

Drying: Dry the white powder under high vacuum (0.1 mbar) at 50°C for 6 hours to remove trace solvent.

Part 2: Troubleshooting Center (Q&A)

Issue 1: "My product is a sticky oil or gum, not a white powder."

Diagnosis: This is the most common issue, usually caused by solvent entrapment or impurities (often hydrolyzed sultone).

-

Cause A (Solvent): Using polar solvents like Acetonitrile or Ethanol keeps the product in solution or forms a solvate that resists crystallization.

-

Cause B (Moisture): 1,3-Propane sultone can hydrolyze to 3-hydroxypropanesulfonic acid in the presence of water, creating a sticky acidic impurity.

Corrective Action:

-

Switch to Toluene: If you used Acetonitrile, evaporate it completely. Redissolve the residue in a minimum amount of Methanol, then pour slowly into a large excess of rapidly stirring Diethyl Ether or Hexane to induce precipitation.

-

Trituration: If the product is oily, add anhydrous Diethyl Ether and scratch the flask walls with a glass rod while sonicating. This induces nucleation.

Issue 2: "The yield is low (<70%) after 24 hours."

Diagnosis: Incomplete conversion due to insufficient temperature.

-

Explanation: The ring-opening of sultones requires significant thermal energy. Running the reaction in THF (boiling point 66°C) or DCM (40°C) is often insufficient.

Corrective Action:

-

Increase Temperature: Ensure you are at true reflux in Toluene (110°C) or Xylene (140°C).

-

Concentration: If the reaction is too dilute, kinetics slow down. Maintain a concentration of ~0.2–0.5 M.

Issue 3: "NMR shows small peaks around 7.5–7.8 ppm that don't match the product."

Diagnosis: Residual Triphenylphosphine (

- : Unreacted starting material.

-

: Oxidation of excess

Corrective Action:

-

The "Hot Wash": The zwitterionic product is insoluble in non-polar organic solvents. Suspend your crude solid in boiling Toluene and stir for 20 minutes, then filter hot. This extracts

and

Part 3: Visualization & Logic

Workflow Diagram: Synthesis & Purification

Caption: Optimized workflow for TPPS synthesis using the precipitation-driven Toluene method.

Reaction Mechanism & Atom Economy

Caption: Nucleophilic ring-opening mechanism. The precipitation of the zwitterionic product drives the reaction to completion.

Part 4: Characterization Data

Verify your product using these standard values.

| Analysis | Expected Result | Notes |

| Appearance | White crystalline powder | If yellow, wash with acetone (removes oxidized impurities). |

| Solubility | Soluble: Water, DMSO, MethanolInsoluble: Toluene, Ether, Hexane | Use |

| 1H NMR ( | The propyl chain protons shift significantly due to the electron-withdrawing phosphonium and sulfonate groups [2]. | |

| Melting Point | >250°C (Decomposition) | Typical for zwitterionic inner salts. |

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

Royal Society of Chemistry. (2025). 1H NMR of phosphonium sulfonates in D2O. Retrieved from

-

National Institutes of Health (NIH). (2020). Purification of Triphenylphosphonium Derivatives. Retrieved from

-

Scientific Update. (2023). Triphenylphosphine Oxide Removal Strategies. Retrieved from

Technical Support Center: High-Temperature Stability of Phosphonium Sulfonates

A Guide for Researchers and Application Scientists

Welcome to the technical support center for phosphonium sulfonates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face when using these compounds in high-temperature aqueous environments. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent the degradation of your phosphonium sulfonate systems, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions - Understanding the Degradation Pathways

This section addresses the fundamental "why" behind phosphonium sulfonate instability. Understanding these core principles is the first step toward effective prevention.

Q1: My phosphonium sulfonate bath is changing color (e.g., turning yellow or brown) and losing performance upon heating. What is happening?

A: This is a classic sign of thermal and/or oxidative degradation. At elevated temperatures, several decomposition pathways can become active. The color change is often due to the formation of small, conjugated organic molecules, which are byproducts of the breakdown of the phosphonium cation or the sulfonate anion. The loss of performance directly correlates with the reduction in the concentration of the active, intact phosphonium sulfonate molecule. The primary drivers for this degradation are typically high temperature, the presence of oxygen, improper pH, and trace contaminants.[1][2]

Q2: What are the primary chemical mechanisms that cause phosphonium sulfonates to degrade at high temperatures?

A: The degradation of phosphonium salts is a complex process influenced by many factors, but the main mechanisms can be categorized as follows:

-

Oxidative Degradation: This is often the most significant pathway in an open or non-degassed system. The presence of dissolved oxygen can lead to the formation of highly reactive free radicals. These radicals initiate a chain reaction that attacks the alkyl chains on the phosphonium cation, leading to cleavage and the formation of phosphine oxides and various organic byproducts.[2][3]

-

Anion-Driven Decomposition: The stability of any phosphonium salt is heavily influenced by its corresponding anion. While the sulfonate in your molecule is covalently bound (forming a zwitterion) or the primary anion, other ions in your bath (e.g., halides from starting materials) can play a role. Nucleophilic anions can attack the carbon atom adjacent to the phosphorus center (an Sₙ2-type reaction), leading to the cleavage of an alkyl group.[1]

-

Hydrolysis: At high temperatures, water can act as a reagent, not just a solvent. Depending on the pH and the specific structure of your compound, hydrolysis of the sulfonate group or reaction at the phosphonium center can occur, although phosphonium cations are generally more resistant to this than their ammonium analogs.[3][4]

-

Proton-Transfer Reactions: The acidity of protons on the carbon atoms adjacent (alpha) and one-carbon-removed (beta) from the phosphorus center can increase at high temperatures. Proton-transfer reactions can be the initial step for elimination pathways (similar to Hofmann elimination in ammonium salts), especially under basic conditions.[5][6][7]

Q3: Does the specific structure of the phosphonium cation (e.g., alkyl chain length) affect its thermal stability?

A: Yes, but perhaps not as much as the surrounding chemical environment. While some studies on similar ionic liquids show that cation chain length has a minimal effect on the ultimate decomposition temperature[5][6], the steric bulk around the phosphorus atom is significant. Bulky groups (like tert-butyl) can sterically hinder a nucleophilic attack on the phosphorus or adjacent carbons, thereby increasing stability.[6][7] However, for most practical applications, controlling the bath conditions (oxygen, pH, temperature) will yield more significant stability improvements than minor changes to alkyl chain length.

Part 2: Troubleshooting Guide - Proactive Prevention and Reactive Solutions

This section provides actionable solutions to common problems encountered during experiments.

Q4: I suspect oxidative degradation is my primary issue. How can I definitively prevent it?

A: Combating oxidative degradation requires a two-pronged approach: removing oxygen from the system and neutralizing any residual reactive oxygen species that may form.

Strategy 1: Deoxygenation

-

Inert Atmosphere Sparging: Before and during your high-temperature process, continuously bubble a fine stream of an inert gas, such as nitrogen (N₂) or argon (Ar), through your bath. This physically displaces dissolved oxygen. For maximum effectiveness, use a fritted glass gas dispersion tube to create very fine bubbles, maximizing the surface area for gas exchange.

-

Freeze-Pump-Thaw Cycles: For highly sensitive, smaller-scale experiments, perform at least three freeze-pump-thaw cycles on your aqueous solution before adding the phosphonium sulfonate to thoroughly remove dissolved gases.

Strategy 2: Use of Antioxidants

Antioxidants are molecules that terminate the free-radical chain reactions of oxidation.[8] They work by donating an electron to a free radical, neutralizing it, while the resulting antioxidant radical is stable and does not propagate the chain reaction.[8][9]

-

Primary Antioxidants (Radical Scavengers): These directly react with and neutralize free radicals.

-

Hindered Phenols (e.g., BHT, BHA): Highly effective in organic systems and can be effective in aqueous systems depending on their solubility. They are excellent radical scavengers.

-

Vitamin E (α-tocopherol): A natural, oil-soluble antioxidant that is very effective at protecting against lipid peroxidation and can be useful if your system has organic components.[8][10]

-

-

Secondary Antioxidants (Hydroperoxide Decomposers): These break down hydroperoxides, which are unstable intermediates that can decompose into more free radicals.

-

Phosphites and Phosphonites: These are excellent at decomposing hydroperoxides into non-radical, stable products.[3] They offer a synergistic effect when used with primary antioxidants.

-

Experimental Protocol: Implementing an Antioxidant System

-

Selection: Choose an antioxidant or a synergistic blend (e.g., a hindered phenol + a phosphite) that is soluble and stable in your bath conditions.

-

Concentration: Start with a low concentration, typically in the range of 100-1000 ppm (0.01 - 0.1% w/w) relative to the phosphonium sulfonate.

-

Introduction: Add the antioxidant to the bath before heating.

-

Optimization: Monitor the stability of your bath (e.g., by color, performance, or analytical methods described in Part 3). Adjust the antioxidant concentration as needed.

Data Summary: Common Antioxidants for High-Temperature Baths

| Antioxidant Type | Examples | Mechanism of Action | Typical Concentration | Pros | Cons |

| Hindered Phenols | BHT (Butylated hydroxytoluene), BHA | Radical Scavenger (Primary) | 100 - 2000 ppm | Highly effective, widely available. | May have limited water solubility. |

| Phosphites | Tris(2,4-di-tert-butylphenyl) phosphite | Hydroperoxide Decomposer (Secondary) | 200 - 1500 ppm | Synergistic with primary antioxidants, high thermal stability. | Can be susceptible to hydrolysis.[3] |

| Natural Phenols | Ascorbic Acid (Vitamin C), Tocopherols (Vitamin E) | Radical Scavenger (Primary) | 100 - 1000 ppm | "Greener" alternatives, effective.[8] | Ascorbic acid stability is pH and temperature dependent.[11] |

Q5: My bath pH is drifting during my experiment. How does this affect stability and how can I control it?

A: pH drift is both a symptom and a cause of degradation. The breakdown of phosphonium sulfonates can produce acidic or basic byproducts, causing the pH to change. This change in pH can then accelerate further degradation.[11] For instance, highly basic conditions can promote elimination reactions, while highly acidic conditions might catalyze hydrolysis.

Solution: Implement a Robust Buffering System

-

Identify the Optimal pH: First, determine the pH range where your phosphonium sulfonate exhibits maximum stability. This can be done by running short-term aging studies at different pH values (e.g., pH 4, 7, 9) and measuring the degradation rate.

-

Select a Suitable Buffer: Choose a buffer system whose pKa is close to your target optimal pH and which is stable at your operating temperature. Phosphate buffers (for neutral to slightly acidic pH) or borate buffers (for alkaline pH) are common choices, but ensure they do not interfere with your downstream applications.

-

Monitor and Adjust: Regularly monitor the pH of your bath during the experiment and make adjustments as necessary.

Troubleshooting Logic Diagram

Here is a logical workflow for diagnosing and addressing degradation issues in your high-temperature bath.

Caption: A decision-tree workflow for troubleshooting phosphonium sulfonate degradation.

Q6: Could trace metals from my reactor or starting materials be causing problems?

A: Absolutely. Transition metal ions, even at parts-per-million (ppm) levels, can act as powerful catalysts for oxidation reactions, significantly accelerating the degradation of organic compounds.[12] Iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) are common culprits.

Solution: Use a Chelating Agent

A chelating agent is a molecule that can form multiple bonds to a single metal ion, effectively "trapping" it in a stable, water-soluble complex and deactivating its catalytic activity.

-

EDTA (Ethylenediaminetetraacetic acid): A common and effective chelating agent. Add a small, stoichiometric amount relative to the suspected metal contamination.

-

DTPA (Diethylenetriaminepentaacetic acid): Another powerful chelating agent that can be used.

Part 3: Analytical & Experimental Protocols

To effectively troubleshoot, you must be able to quantify degradation. This section provides overview protocols for key analytical techniques.

Q7: How can I quantitatively monitor the concentration of my phosphonium sulfonate and detect its degradation products?

A: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is excellent for separating the parent phosphonium sulfonate from its degradation products.

-

Column Selection: A reverse-phase C18 column is a good starting point. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary.[13]

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate is typical.

-

Detection: A UV detector can be used if the molecule has a chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is excellent for non-UV-active compounds. For definitive identification, couple the HPLC to a Mass Spectrometer (LC-MS).[13]

-

Quantification: Prepare a calibration curve using standards of your pure phosphonium sulfonate. By injecting samples taken from your bath over time, you can plot the decrease in the parent compound's concentration. New peaks appearing in the chromatogram represent degradation products.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. ³¹P NMR is particularly powerful for this application.

-

Sample Preparation: Take an aliquot from your bath. Lyophilize or evaporate the water. Re-dissolve the residue in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition:

-

¹H NMR: Will show changes in the alkyl groups and the appearance of new organic species.

-

³¹P NMR: This is the most direct method. The intact phosphonium sulfonate will have a characteristic chemical shift. The formation of phosphine oxide, a common degradation product, will result in a new peak appearing at a different, well-resolved chemical shift.[14]

-

-

Analysis: By integrating the peaks in the ³¹P NMR spectrum, you can determine the relative ratio of the intact phosphonium salt to its phosphine oxide degradation product, providing a clear picture of the extent of degradation.

Protocol 3: Thermogravimetric Analysis (TGA)

TGA is used to determine the inherent thermal stability of your material in a controlled atmosphere.[1][6]

-

Sample Preparation: Place a small, precisely weighed amount of your dry phosphonium sulfonate into a TGA pan.

-

Method:

-

Dynamic Scan: Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (N₂ for inert stability, Air for oxidative stability). The temperature at which significant mass loss begins is the onset decomposition temperature (T_onset).[6]

-

Isothermal Scan: Hold the sample at your target operating temperature for an extended period (e.g., several hours). This simulates the conditions in your bath and reveals long-term stability, as degradation can occur even below the dynamic T_onset.[1][6]

-

-

Interpretation: Compare the T_onset in nitrogen versus air to understand the impact of oxidation. Use isothermal data to define a maximum operating temperature for long-duration experiments.

Diagram: The Antioxidant Mechanism of Action

This diagram illustrates how a primary antioxidant (A-H) interrupts the free-radical chain reaction that leads to degradation.

Caption: Mechanism of free-radical chain termination by a primary antioxidant.

References

- Thermal Stability of Highly Fluorin

- Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids.

- Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids.Journal of Molecular Liquids.

- Molecular insight into the lower critical solution temperature transition of aqueous alkyl phosphonium benzene sulfonates.

- TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.

- Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids.eScholarship, University of California.

- Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion.ACS Sustainable Chemistry & Engineering.

- Detecting traces of phosphon

- Molecular insight into the lower critical solution temperature transition of aqueous alkyl phosphonium benzene sulfonates.

- Phosphorous Antioxidants Against Polypropylene Thermal Degradation During Rotational Molding-Kinetic Modeling.

- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabiliz

- The Role of Antioxidants in Preserving Food Quality.Agriculture Institute of Marin.

- Methods for detecting and quantifying tetrakis(hydroxymethyl)phosphonium sulfate (thps) in biocide products.

- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.MDPI.

- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.UVicSpace, University of Victoria.

- Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic

- Antioxidants and Their Important Role in Resisting Stresses in Plants: A Review.Sumerianz Journal of Agriculture and Veterinary.

- Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media.

- An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities.

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. escholarship.org [escholarship.org]

- 8. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 9. mdpi.com [mdpi.com]

- 10. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. researchgate.net [researchgate.net]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. mdpi.com [mdpi.com]

improving leveling performance of 3-(Triphenylphosphonio)propane-1-sulfonate

< παρουσίαση >

A Guide for Researchers and Drug Development Professionals on Improving Leveling Performance

Welcome to the technical support center for 3-(Triphenylphosphonio)propane-1-sulfonate (PPS), a critical leveling agent in advanced electroplating applications. This guide, designed for researchers, scientists, and process engineers, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the leveling performance of PPS in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPS) and what is its primary function in electroplating?

A1: this compound (PPS) is a zwitterionic, sulfonic acid-functionalized organic compound. In the context of electroplating, particularly acidic copper plating for printed circuit boards (PCBs) and semiconductor damascene processes, PPS functions as a "leveler."[1][2] Its primary role is to ensure a smooth, uniform, and mirror-like metallic deposit, especially over complex topographies with micro-vias and trenches.[1][3] It achieves this by selectively inhibiting deposition on protruding areas, allowing recessed areas to "catch up," thus creating a level surface.

Q2: How does PPS work mechanistically as a leveling agent?

A2: The leveling action of PPS is based on a diffusion-controlled inhibition mechanism. In an electroplating bath, which also contains suppressors (like Polyethylene Glycol - PEG) and accelerators (like bis(3-sulfopropyl) disulfide - SPS), the larger PPS molecules have a lower diffusion rate compared to copper ions.[3][4] At high current density areas (peaks, corners), PPS is consumed or adsorbed faster than it can be replenished from the bulk solution. This localized depletion of the inhibitor allows for a higher deposition rate in the low current density areas (valleys, trenches), leading to the desired "bottom-up" or super-filling effect.[3] This process is crucial for creating void-free interconnects in damascene structures.[1]

Q3: What are the typical components of a copper electroplating bath containing PPS?

A3: A typical acid copper electroplating bath is a complex mixture. The key components include:

-

Copper Sulfate (CuSO₄): The source of copper ions.

-

Sulfuric Acid (H₂SO₄): Increases conductivity and helps prevent anode polarization.

-

Chloride Ions (Cl⁻): Essential for the proper functioning of the organic additives.

-

Suppressor: Typically Polyethylene Glycol (PEG), which forms a complex with chloride to create a general inhibiting layer on the cathode surface.

-

Accelerator: Often bis(3-sulfopropyl) disulfide (SPS) or its monomer, 3-mercapto-1-propanesulfonate (MPSA), which displaces the suppressor layer and accelerates copper deposition.[5][6]

-

Leveler: Such as this compound (PPS), which provides the final surface leveling.[1][7]

The precise balance and interaction between these components are critical for achieving optimal plating results.[8][9]

Q4: How can I monitor the concentration of PPS and other organic additives in my plating bath?

A4: Maintaining the correct concentration of organic additives is crucial for consistent performance.[10][11] Several analytical techniques can be used:

-

Cyclic Voltammetric Stripping (CVS): This is a widely used and effective method for precisely measuring the effective concentration of levelers and accelerators in acid copper baths.[11][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique that can separate, identify, and quantify individual organic additives and their degradation products, offering high accuracy and precision.[10]

-

Hull Cell Test: This is a qualitative method used to assess the overall health of the plating bath and the effect of additives by observing the deposit quality across a range of current densities on a test panel.[12]

Troubleshooting Guide: Common Leveling Performance Issues

This section addresses specific problems you might encounter with PPS, providing a logical path from symptom to solution.

| Symptom / Observation | Potential Root Causes | Recommended Actions & Explanations |

| Poor Leveling / Rough Deposit | 1. Incorrect PPS Concentration: Too low, and the inhibiting effect is insufficient. Too high, and it can lead to overall slow deposition or brittleness. 2. Imbalance of Other Additives: Incorrect suppressor (PEG) or accelerator (SPS) concentrations can disrupt the synergistic action required for leveling.[8] 3. Organic Contamination: Breakdown products from additives or drag-in of oils and greases can interfere with the leveling mechanism.[13][14] 4. Incorrect Current Density: Operating outside the optimal current density range for the specific bath chemistry.[13][15] | 1. Analyze and Adjust PPS: Use CVS or HPLC to measure the PPS concentration and adjust back to the recommended range (typically in the low ppm range, consult your supplier's datasheet). 2. Verify Additive Balance: Analyze concentrations of PEG and SPS. There is a competitive adsorption relationship between the accelerator and leveler.[8] 3. Carbon Treatment: Perform a light carbon filtration of the plating bath to remove organic contaminants.[14] 4. Optimize Current Density: Conduct a Hull cell test to determine the optimal current density range for your specific application. Lower current densities generally result in smoother finishes.[13] |

| "Dog-Bone" Effect (Excessive plating at the edges of features) | 1. Low Leveler Activity: The PPS concentration may be too low to effectively suppress the high current density at the edges. 2. Excessive Accelerator (SPS) Concentration: High SPS levels can overpower the inhibiting effect of the leveler at the feature openings.[16] 3. High Current Density: Exacerbates the natural tendency for current to concentrate at sharp edges.[17] | 1. Increase PPS Concentration: Incrementally increase the PPS concentration and evaluate the effect using Hull cell panels or cross-sections of plated features. 2. Analyze and Reduce SPS: Measure the SPS concentration and adjust it downwards. The interaction between suppressors and accelerators is a key factor.[16] 3. Reduce Plating Current: Lowering the overall current density can mitigate the dog-bone effect. Consider using pulse or pulse-reverse plating, which can improve deposit distribution.[4][18] |

| Pitting or Voids in the Deposit | 1. Organic Contamination: Trapped organic molecules or their breakdown products can cause voids.[19] 2. Gas Entrapment: Hydrogen evolution at the cathode can lead to gas bubbles sticking to the surface, causing pits. 3. Particulate Matter: Suspended solids in the plating bath can be incorporated into the deposit.[13] 4. Inadequate Surface Preparation: Poor cleaning can leave residues that cause localized plating defects.[13][19] | 1. Carbon Treatment & Filtration: Purify the bath to remove organic impurities.[13] 2. Improve Agitation & Wetting: Ensure vigorous, uniform agitation to dislodge gas bubbles. The use of a wetting agent can also help. 3. Continuous Filtration: Use appropriate filters (e.g., 1-5 micron) to continuously remove particulates from the bath. 4. Review Cleaning Cycle: Ensure the pre-plating cleaning and activation steps are robust and effectively remove all contaminants from the substrate.[13] |

| Decreasing Leveling Performance Over Time | 1. PPS Consumption/Degradation: PPS is consumed during plating and can also degrade over time, especially at elevated temperatures.[10] 2. Accumulation of Breakdown Products: The byproducts of additive degradation can interfere with the leveling process.[10] 3. Drag-out: PPS is lost from the bath via drag-out on plated parts and racks. | 1. Regular Analysis and Replenishment: Implement a schedule for regular analysis (CVS or HPLC) and make additions based on the results to maintain a stable concentration.[11] 2. Periodic Bath Purification: Schedule periodic carbon treatment to remove harmful breakdown products.[10] 3. Optimize Drag-out Prevention: Improve racking and withdrawal procedures to minimize solution loss. |

Experimental Protocols & Methodologies

Protocol 1: Hull Cell Test for Optimizing PPS Concentration

The Hull Cell test is a crucial tool for qualitatively evaluating the performance of a plating bath across a wide range of current densities.

Objective: To determine the optimal operating concentration of PPS for achieving the best leveling and brightness.

Materials:

-

267 mL Hull Cell

-

Brass or steel Hull Cell panels

-

DC power supply

-

Agitator (optional, but recommended for simulating production conditions)

-

Plating bath sample

-

PPS stock solution

Procedure:

-

Baseline Panel: Plate a panel in the current bath without any PPS adjustment to serve as a control.

-

Setup: Fill the Hull Cell with 267 mL of the plating bath. Place the anode and cathode (test panel) in their respective positions.

-

Plating: Apply a specific total current (e.g., 2 Amps) for a set time (e.g., 5-10 minutes). This will create a deposit that shows the effects of a current density range (e.g., from ~1 to 12 A/dm²).

-

Evaluation: Rinse and dry the panel. Observe the appearance of the deposit. Note the brightness, smoothness, and any defects across the current density range. The low current density (LCD) end is on the right, and the high current density (HCD) end is on the left.

-

Incremental Additions: Add a small, known volume of PPS stock solution to the Hull Cell. Mix thoroughly.

-

Repeat Plating: Plate a new panel using the same parameters.

-

Compare and Conclude: Compare the new panel to the previous one. Look for an expansion of the bright, level plating range. Continue with small, incremental additions until the desired performance is achieved or negative effects (like HCD burning or poor adhesion) appear. This determines the optimal concentration range.

Protocol 2: Measuring Leveling Performance via Surface Profilometry

This protocol provides a quantitative method to assess the effectiveness of the leveling agent.[20]

Objective: To quantify the reduction in surface roughness achieved by the plating process.

Materials:

-

Scratched Hull Cell panels (panels with a pre-defined scratch of known depth and roughness).[20]

-

Contact or Optical Profilometer.[20]

-

Plating setup (as in Protocol 1).

Procedure:

-

Initial Measurement: Before plating, use the profilometer to measure the surface roughness (Ra) and profile of the scratch on the test panel at specific locations.[20]

-

Plating: Plate the scratched panel in the test solution under controlled conditions (current density, time, temperature, agitation).

-

Final Measurement: After plating, rinsing, and drying, re-measure the profile of the scratch at the exact same locations.

-

Calculation: The degree of leveling can be calculated as a percentage: Leveling (%) = [(Initial Roughness - Final Roughness) / Initial Roughness] x 100

-

Analysis: Compare the leveling percentage achieved with different PPS concentrations or other bath parameters to quantitatively determine the optimal conditions.

Visualizing the Process: Logic and Workflows

Troubleshooting Workflow for Poor Leveling

Caption: A step-by-step troubleshooting decision tree for addressing poor leveling performance.

Mechanism of Additive Interaction in Superfilling

Caption: Competitive adsorption of additives on the cathode surface during superfilling.

References

- Columbia Chemical. (n.d.). Leveling Your Nickel Plating.

- The Electrochemical Society. (n.d.). The Role of SPS in Damascene Copper Electroplating. Retrieved from The Electrochemical Society website.

- Journal of The Electrochemical Society. (2014, April 29). Investigations of pulse current electrodeposition for damascene copper metals. Retrieved from The Electrochemical Society website.

- Hebei Ruisite Precision Technology Co., Ltd. (2025, June 9). How to perform chemical analysis on electroplating solution. Retrieved from Hebei Ruisite Precision Technology Co., Ltd. website.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 116154-22-4.

- Pavco. (2025, January 6). Analyzing Plating Bath Components with High-Performance Liquid Chromatography.

- Hoffman Fine Chemicals. (n.d.). CAS 439937-65-2 | 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

- CoatingsTech. (2023, August 22). Mechanism and characteristics of different leveling agents.

- Sigma-Aldrich. (n.d.). This compound = 99.0 HPLC 116154-22-4.

- Ottokemi. (n.d.). This compound 99.0% | 116154-22-4.

- Sigma-Aldrich. (n.d.). This compound = 99.0 HPLC 116154-22-4.

- ResearchGate. (2025, August 9). Computational analysis and experimental evidence of two typical levelers for acid copper electroplating.